molecular formula C13H18 B108732 1,1,6-Trimethyltetralin CAS No. 475-03-6

1,1,6-Trimethyltetralin

Cat. No.: B108732
CAS No.: 475-03-6
M. Wt: 174.28 g/mol
InChI Key: LTMQZVLXCLQPCT-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry Research

1,1,6-Trimethyltetralin, a substituted derivative of tetralin, holds a notable position in the field of organic chemistry. It serves as a key intermediate in the synthesis of various organic compounds. chemicalbook.com For instance, it is a precursor in the preparation of 1,2-Dihydro-1,1,6-trimethyl-naphthalene, a compound recognized for imparting a "kerosene note" or "petrol" aroma to aged Riesling wines. chemicalbook.comnih.gov The unique chemical properties of this compound, such as its high solubility and low volatility, make it a valuable ingredient in the formulation of fragrances and a solvent in pharmaceutical synthesis. guidechem.com

The compound's structure, a tetralin core substituted with three methyl groups at positions 1, 1, and 6, makes it a subject of interest in synthetic and mechanistic studies. nih.govebi.ac.uk Researchers have explored its synthesis from precursors like α-ionone and β-ionone. nih.gov Furthermore, its presence has been identified in various natural sources, including Camellia sinensis (tea) and Nicotiana tabacum (tobacco), where it exists as a metabolite. nih.gov

Overview of Tetralin Derivatives in Scientific Inquiry

Tetralin, or 1,2,3,4-tetrahydronaphthalene, and its derivatives are a significant class of compounds in scientific research due to their versatile applications. wikipedia.org The tetralin framework is a core structural motif in numerous biologically active molecules and natural products. For example, the anticancer drugs doxorubicin (B1662922), daunorubicin, epirubicin, and idarubicin (B193468) all contain a tetralin ring system. nih.gov This has spurred extensive research into the synthesis and biological evaluation of novel tetralin derivatives as potential therapeutic agents. nih.gov

The chemical reactivity of the tetralin scaffold, particularly the benzylic C-H bonds, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. wikipedia.org Recent studies have focused on developing new synthetic methodologies to access substituted tetralins, such as nitrogen deletion/Diels–Alder cascade reactions. acs.org Furthermore, tetralin derivatives are investigated for their role in various biological processes and have been identified as potential inhibitors of enzymes like acetylcholinesterase. nih.gov

Historical Context of this compound Studies

The study of this compound and related compounds has evolved over several decades. Early research likely focused on its isolation from natural sources and characterization of its physical and chemical properties. A significant development in its study was the discovery of its role as a key aroma compound in aged wines, which prompted further investigation into its formation pathways from carotenoid precursors. nih.gov

In the realm of organic synthesis, methods for the preparation of this compound and its derivatives have been a subject of interest. For example, a reported rearrangement of β-ionone to this compound dates back to 1984. mdpi.com More recent studies have focused on optimizing the synthesis of related compounds like 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) to achieve high purity for sensory and physicochemical analyses. nih.gov The compound has also been identified in studies of Cretaceous ambers, where its presence and the relative proportions of related compounds provide insights into the diagenesis of terpenoids. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C13H18 guidechem.comnih.gov
Molecular Weight 174.28 g/mol nih.gov
Appearance Colorless liquid/Clear Oil guidechem.compharmaffiliates.com
Boiling Point 242.3 °C at 760 mmHg guidechem.com
Melting Point -7.5°C (estimate) guidechem.com
Flash Point 97.8 °C guidechem.com
Density 0.912 g/cm³ guidechem.com
Refractive Index 1.51 guidechem.com
CAS Number 475-03-6 nih.govpharmaffiliates.com

Synonyms of this compound

SynonymSource
Ionene nih.gov
alpha-Ionene nih.gov
1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene nih.govpharmaffiliates.com
4,4,7-trimethyl-2,3-dihydro-1H-naphthalene nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-naphthalene
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InChI

InChI=1S/C13H18/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMQZVLXCLQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
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DSSTOX Substance ID

DTXSID0052120
Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
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Molecular Weight

174.28 g/mol
Source PubChem
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CAS No.

475-03-6
Record name Ionene
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Record name alpha-Ionene
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Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-
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Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
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Record name 1,2,3,4-tetrahydro-1,1,6-trimethylnaphthalene
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Record name .ALPHA.-IONENE
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Synthetic and Biosynthetic Pathways of 1,1,6 Trimethyltetralin

Chemical Synthesis Research

The laboratory synthesis of 1,1,6-trimethyltetralin, also known as ionene, is a subject of detailed chemical investigation, primarily involving rearrangement reactions of ionone (B8125255) isomers.

Rearrangement Reactions in this compound Formation

Rearrangement reactions are fundamental to the synthesis of this compound, where atoms within a molecule reorganize to form a new structure. These reactions are often key to transforming simpler precursors into the desired tetralin framework.

Beta-Ionone Rearrangement MechanismsThe formation of this compound is intricately linked to the cyclization and rearrangement of ionones. The synthesis begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) to form pseudoionone (B86502).perfumerflavorist.comwikipedia.orgThis intermediate is then cyclized in an acidic environment to yield a mixture of ionone isomers, primarily α-ionone and β-ionone.perfumerflavorist.comwikipedia.org

The choice of acid catalyst significantly influences the product distribution. For instance, using 85% phosphoric acid tends to favor the formation of α-ionone, whereas concentrated sulfuric acid promotes the formation of the thermodynamically more stable β-ionone. perfumerflavorist.com The conversion of β-ionone to this compound involves a key rearrangement step. mdpi.comresearchgate.net A more direct synthesis involves heating either α-ionone or β-ionone with iodine, which catalyzes an exothermic reaction to form this compound. nih.gov The reaction mechanism for the initial ionone formation from pseudoionone proceeds via acid catalysis, where a double bond opens to create a carbocation, which then undergoes a rearrangement and ring closure. wikipedia.org

Table 1: Catalytic Conditions for Ionone Synthesis from Pseudoionone

CatalystPrimary ProductSource
Concentrated Sulfuric Acidβ-Ionone perfumerflavorist.com
Diluted Sulfuric Acid (5%)Mixture of α- and β-ionone perfumerflavorist.com
Phosphoric Acid (85%)α-Ionone perfumerflavorist.com
Iodine (from α- or β-ionone)This compound nih.gov
Sigmatropic Shifts in Related Compound SynthesisA sigmatropic reaction is a type of pericyclic rearrangement where a sigma bond moves across a pi system, with the process being described by an order term [i,j].wikipedia.orgWhile not always directly involved in the primary synthesis of this compound from ionone, such rearrangements are crucial in the synthesis of related complex molecules.

A notable example is the synthesis of novel vulgarin (B1207042) derivatives, which are analogs of naproxen (B1676952) methyl ester. mdpi.comresearchgate.net In this process, a vulgarin isolated from Artemisia judaica is refluxed with iodine, initiating a four-centered concerted reaction mechanism. mdpi.comresearchgate.net A key step in this transformation is a mdpi.comnih.gov-sigmatropic shift, where a methyl group migrates from one position to another. mdpi.comresearchgate.netdntb.gov.ua This rearrangement, coupled with acid-catalyzed dehydration and lactone opening, leads to the aromatization of one of the rings and the formation of the final products. mdpi.com

Role of this compound as a Synthetic Intermediate

Beyond its own synthesis, this compound serves as a valuable chemical intermediate. guidechem.com Its primary documented role is as a precursor in the synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), an aroma compound found in aged wines. nih.govchemicalbook.com

The synthesis of high-purity TDN is essential for sensory and physicochemical analyses in enology. nih.gov The process starts with this compound (ionene), which is subjected to bromination followed by dehydrobromination. nih.gov

Table 2: Synthesis of TDN from this compound

StepStarting MaterialReagentsProductSource
1This compound (Ionene)N-bromosuccinimide (NBS), Benzoyl peroxide, CCl4Bromoionene nih.gov
2BromoionenePotassium tert-butoxide, tert-Butanol1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) nih.gov

Methodological Advancements in this compound Synthesis

Advancements in synthesizing this compound and its derivatives focus on improving yield, purity, and efficiency. An optimized method for producing the related compound TDN highlights modifications to a procedure originally described in 1990. nih.govchemsynthesis.com This optimized synthesis demonstrates the use of both α-ionone and β-ionone as starting materials for creating this compound, which is then converted to TDN. nih.gov The key modification involves the careful control of the amount of N-bromosuccinimide (NBS) in the second step of the synthesis to achieve a final purity of TDN at ≥99.5%. nih.gov The initial synthesis of this compound itself is achieved by heating the ionone precursor with iodine, which triggers a vigorous exothermic reaction that, after subsiding, is heated further to complete the transformation. nih.gov

Biosynthetic Pathways and Metabolic Origins

This compound is not solely a product of laboratory synthesis; it is also a naturally occurring compound. It is classified as a metabolite and has been identified in various organisms, including plants like Camellia sinensis (tea) and Nicotiana tabacum (tobacco). nih.govebi.ac.uk

The biosynthetic origin of this compound is traced back to the degradation of larger natural molecules, specifically carotenoids. wikipedia.orgnih.gov Carotenoids such as β-carotene are broken down to form C13-norisoprenoids, a class of compounds that includes the ionones. wikipedia.org These ionones are significant aroma compounds in their own right and serve as the direct biological precursors to this compound. wikipedia.org The formation of the related compound TDN in wine, for example, occurs from carotenoid-derived precursors present in grapes, which are slowly converted during the aging process in the acidic environment of the wine. nih.gov This suggests a natural pathway where carotenoid degradation leads to ionones, which can then rearrange to form this compound.

Primary and Secondary Metabolite Classification

This compound is classified as a secondary metabolite. ebsco.com Unlike primary metabolites, which are directly involved in the normal growth, development, and reproduction of an organism, secondary metabolites are not essential for basic survival but often play crucial roles in environmental interactions. ebsco.comaocs.org

The classification of this compound as a secondary metabolite stems from its biosynthetic origin. It is a member of the terpenoid group of natural products. uomustansiriyah.edu.iq Terpenoids are derived from the five-carbon precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are themselves products of primary metabolism. aocs.orguomustansiriyah.edu.iq The vast structural and functional diversity of terpenoids arises from the various ways these C5 units are assembled and modified. uomustansiriyah.edu.iq

In plants and other organisms, this compound has been identified in species such as Camellia sinensis (tea) and Nicotiana tabacum (tobacco). nih.gov Its presence in these organisms is a result of specialized metabolic pathways that are not universally present in all living things, a characteristic feature of secondary metabolites. ebsco.com

Metabolite Classification of this compound
Metabolite ClassGeneral FunctionExample Compounds
Primary MetabolitesEssential for growth, development, and reproductionCarbohydrates, Lipids, Proteins, Nucleic Acids
Secondary MetabolitesMediate ecological interactions, defense mechanismsAlkaloids, Terpenoids (including this compound), Phenolics

Precursor Identification in Biological Systems

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). aocs.org These fundamental building blocks are synthesized via two primary pathways in organisms: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. aocs.org

The biosynthesis proceeds through the condensation of IPP and DMAPP units to form larger isoprenoid molecules. Specifically, the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules (a C20 compound) leads to the formation of phytoene (B131915), the first committed step in the carotenoid biosynthesis pathway. aocs.orgnih.gov Subsequent desaturation and isomerization reactions convert phytoene to lycopene. aocs.org

This compound is understood to be a degradation product of carotenoids. core.ac.uk While the precise enzymatic steps leading to this compound from carotenoids are not fully elucidated, it is recognized as an aromatic fragment derived from the breakdown of these larger C40 tetraterpenoids. Another potential biosynthetic route involves the aromatization of drimanoid precursors. core.ac.uk

Key Precursors in the Biosynthesis of this compound
PrecursorChemical ClassRole in Pathway
Isopentenyl Pyrophosphate (IPP)IsoprenoidC5 building block
Dimethylallyl Diphosphate (DMAPP)IsoprenoidC5 building block
Geranylgeranyl Pyrophosphate (GGPP)DiterpenoidC20 intermediate
CarotenoidsTetraterpenoidParent compounds for degradation
Drimanoid SesquiterpenoidsSesquiterpenoidPotential precursors via aromatization

Natural Occurrence and Distribution of 1,1,6 Trimethyltetralin

Botanical and Biological Sources

1,1,6-Trimethyltetralin has been reported as a metabolite in several plant species and other organisms. nih.govebi.ac.uk

Presence in Camellia sinensis and Nicotiana tabacum

This compound has been detected in Camellia sinensis, the plant species from which tea is derived, and Nicotiana tabacum, the tobacco plant. nih.gov While the biosynthesis of nicotine (B1678760) in tobacco is well-established, the pathways for the formation of other compounds like this compound are less understood. plos.org Research on Camellia sinensis has identified numerous volatile compounds that contribute to the aroma of different tea varieties, with studies confirming the presence of this compound. nih.govo-cha.netnih.govnih.gov Similarly, studies on the chemical composition of Nicotiana tabacum have also noted its presence. nih.govnih.gov

Volatile Compound Profiling in Herbal Teas

Volatile organic compounds are crucial in defining the characteristic aroma and flavor of herbal teas. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of various herbal teas has identified this compound as one of the many volatile constituents. mdpi.com In a study of South African herbal teas, this compound was detected in several samples, including bush tea, rooibos, and honeybush tea, although its concentration varied among the different types. researchgate.netmdpi.com

The following table displays the relative abundance of this compound found in a study of seven different tea samples.

Tea SampleRelative Abundance (Mean ± SD)
Special Tea0.017 ± 0.012
Honeybush Tea0.080 ± 0.066
Rooibos Tea0.012 ± 0.008
Blend of Bush Tea and Special Tea0.119 ± 0.054
Blend of Bush Tea and Honeybush Tea0.029 ± 0.010
Blend of Bush Tea and Rooibos Tea0.055 ± 0.057
Bush Tea0.018 ± 0.012

Data sourced from a study on the volatile compounds of South African herbal teas. mdpi.com

Detection in Other Organisms

Beyond the well-documented presence in Camellia sinensis and Nicotiana tabacum, this compound has been reported in other organisms. nih.gov Its role as a metabolite suggests it is a product of metabolic processes within these organisms. nih.govebi.ac.uk

Geological and Environmental Matrices

The occurrence of this compound extends to geological formations, particularly in fossilized plant resins.

Occurrence in Fossil Resins (Amber)

Fossil resins, commonly known as amber, are known to contain a complex mixture of organic compounds. nih.gov Geochemical analysis of Cretaceous ambers has revealed the presence of this compound, often alongside related compounds like 1,5,6-trimethyltetralin and other alkylated tetralins. espiadellabo.comresearchgate.net These compounds are considered significant components of the extractable fraction of these ancient resins. espiadellabo.com

Diagenetic Pathways and Biomarker Significance

The presence of this compound and its isomers in amber is attributed to the diagenesis of terpenoid precursors from the original plant resin. researchgate.net Diagenesis refers to the physical and chemical changes that occur as sediment is converted to sedimentary rock. Trimethylnaphthalenes and related compounds are considered diagenetic products formed during the structural degradation of terpenoids. researchgate.net

These compounds serve as "biomarkers" or "chemical fossils," which are organic molecules that can be traced back to a specific biological origin. whoi.eduresearchgate.net The distribution and relative abundance of these biomarkers in geological samples can provide valuable information about the original organic matter, the depositional environment, and the thermal maturity of the source rock. researchgate.netnih.gov For instance, the family of 1,6-dimethyl-5-alkyltetralins, which includes this compound, is considered characteristic of labdane-type biomarkers in Cretaceous fossil resins. espiadellabo.comresearchgate.net The specific composition of these biomarkers can help in classifying different amber families based on their botanical and geographical origins. researchgate.net

Correlation with Terpenoid Degradation

The formation of this compound in natural environments is significantly correlated with the degradation of C40 tetraterpenoids, specifically carotenoids. Carotenoids are a widespread group of pigments synthesized by plants, algae, and some bacteria. nih.gov Through various enzymatic and non-enzymatic processes, these complex molecules break down into smaller, often aromatic, compounds known as apocarotenoids. nih.gov

Research has demonstrated that certain C13-norisoprenoids, which are degradation products of carotenoids, serve as direct precursors to this compound and related compounds. For instance, studies have shown that 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a compound structurally similar to this compound and known for the "petrol" aroma in aged Riesling wines, can be formed from the degradation of carotenoids such as lutein (B1675518) and β-carotene. researchgate.net The degradation pathway often involves the formation of ionones as intermediates. mdpi.comresearchgate.net Specifically, α-ionone, a C13-norisoprenoid, can undergo dehydration under certain conditions to form this compound. google.com This transformation highlights a clear geochemical pathway from complex biological molecules to simpler aromatic hydrocarbons found in geological deposits.

Precursor Terpenoid GroupSpecific Precursor ExamplesIntermediate Degradation ProductsResulting Compound
Carotenoidsβ-Carotene, Luteinα-Ionone, β-IononeThis compound

Identification in Oil Shales

This compound has been identified as a constituent of the organic matter in several oil shales worldwide. Oil shales are sedimentary rocks rich in kerogen, from which liquid hydrocarbons can be produced. The presence of specific organic compounds, known as biomarkers, provides insights into the original biological material and the geological history of the shale.

A study involving the analysis of the carbon disulfide-extractable fraction of three Chinese oil shales detected this compound in each of them. researchgate.net Its identification within these deposits links the organic content of the shales to terpenoid precursors from biological sources. researchgate.net The compound has also been reported in other significant deposits, such as the Green River shale in North America. acs.org The occurrence of this compound in these geologically diverse locations underscores its role as a geochemical marker derived from the degradation of biological matter.

Oil Shale DepositLocationReference
Fushun Oil ShaleChina researchgate.net
Longkou Oil ShaleChina researchgate.net
Huadian Oil ShaleChina researchgate.net
Green River ShaleNorth America acs.org

Characterization in Hydrocarbon Mixtures (e.g., Diesel)

Beyond its natural occurrence in geological formations, this compound is a known component of complex hydrocarbon mixtures such as diesel fuel. Its characterization in these mixtures is important for analytical purposes, particularly for classifying the various types of hydrocarbons present.

In the detailed analysis of middle distillate fuels like diesel, techniques such as comprehensive two-dimensional gas chromatography (GC×GC) are employed to separate and identify the fuel's components. In this context, this compound is used as a standard reference compound to identify the elution region of cycloaromatics. researchgate.net Along with other compounds like indan (B1671822) and 1,1-dimethyltetralin, it serves as a landmark for defining the boundaries of the cycloaromatic class, which elutes between alkylbenzenes and alkylnaphthalenes. researchgate.net This use as a marker is crucial for the systematic classification and quality assessment of hydrocarbon fuels. researchgate.net

Analytical TechniqueHydrocarbon MixtureRole of this compoundCompounds Marked by Elution Order
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)Diesel Fuel, Middle DistillatesStandard compound for marking the cycloaromatic regionIndan, 4,7-Dimethylindan, 1,1-Dimethyltetralin, this compound

Biological Activities and Biochemical Roles of 1,1,6 Trimethyltetralin and Its Derivatives

Metabolite Functionality

1,1,6-Trimethyltetralin is recognized as a metabolite, a small molecule involved in metabolic processes. ub.eduechemi.com It belongs to the class of tetralins, which are derivatives of tetrahydronaphthalene. echemi.comnist.gov Structurally, it is an ortho-fused bicyclic hydrocarbon. echemi.com

One of the well-documented roles of a closely related compound, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), is as an aroma compound in aged Riesling wines. wikipedia.org TDN is considered a C13-norisoprenoid, derived from the degradation of carotenoids such as β-carotene and lutein (B1675518). wikipedia.org In wine, low concentrations of TDN contribute a desirable aroma, often described as a "petrol note" (goût de pétrole), while higher concentrations can be perceived as a fault. wikipedia.org The formation of this compound can also occur through the cyclization of β-ionone.

While the direct functional roles of this compound as a metabolite in human or animal systems are not extensively detailed in current literature, its presence as a degradation product of essential dietary compounds like carotenoids suggests a potential link to metabolic pathways involving these precursors. Further research is needed to fully elucidate its specific biological functions.

Pharmacological Investigations of Derivatives

The tetralin scaffold is a key structural element in numerous biologically active compounds, including some clinically used drugs. researchgate.netnih.govmdpi.com Consequently, derivatives of this compound have been a subject of pharmacological research, particularly in the areas of cancer and inflammation.

Cytotoxic Efficacy against Cancer Cell Lines

Derivatives of tetralin have demonstrated significant cytotoxic activity against various human cancer cell lines. The core tetralin structure is found in anthracycline antibiotics like doxorubicin (B1662922), which are known to act as DNA intercalators in cancer therapy. researchgate.netnih.govresearchgate.net

Numerous studies have synthesized and evaluated novel tetralin derivatives for their anticancer potential. For instance, a series of N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives were tested against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. researchgate.netmdpi.com Compounds 4b and 4d from this series showed notable cytotoxicity against the MCF-7 cell line, with IC₅₀ values of 69.2 µM and 71.8 µM, respectively. mdpi.com

Another study evaluated the cytotoxic effects of 2-(4-halo-phenylmethylene)-3,4-dihydronaphthalene-1-ones on HeLa, MDA-MB-468, and MCF-7 cancer cells. researchgate.netnih.gov While these specific compounds did not show strong cytotoxic effects on their own, some exhibited potential for further evaluation, and one derivative showed a synergistic cytotoxic effect with doxorubicin against HeLa cells. researchgate.netnih.gov

The following table summarizes the cytotoxic activity of various tetralin derivatives from different research studies.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative 4b MCF-7 (Breast Adenocarcinoma)69.2 mdpi.com
Derivative 4d MCF-7 (Breast Adenocarcinoma)71.8 mdpi.com
Derivative 4e A549 (Lung Carcinoma)>100 mdpi.com
Derivative 4k A549 (Lung Carcinoma)>100 mdpi.com
Thiazoline-Tetralin 4h A549 (Lung Carcinoma)24.3 (8.97% inhibition) nih.gov
Tetralin-Sulfonamide 4 Not specified2.80 nM (DPP-4 inhibition) nih.gov
Tetralin-Sulfonamide 15 Not specified2.80 nM (DPP-4 inhibition) nih.gov

This table is for informational purposes and includes data on various tetralin derivatives, not exclusively this compound derivatives.

Anti-inflammatory Potential and Receptor Affinity

Derivatives of tetralin have also been investigated for their anti-inflammatory properties. A key target in inflammation research is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is upregulated during inflammation and contributes to the production of prostaglandins. brieflands.comnih.gov

Research has shown that certain tetralin derivatives can act as selective inhibitors of COX-2. nih.gov The structural features of these derivatives are crucial for their binding affinity to the COX-2 active site. The anti-inflammatory action of these compounds is often attributed to the downregulation of pro-inflammatory mediators. For example, some inhibitors have been shown to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). brieflands.com The development of dual COX-2/TNF-α inhibitors is a promising strategy for creating potent anti-inflammatory agents. brieflands.com The structure-activity relationship (SAR) studies of various structural classes of selective COX-2 inhibitors have been a major focus, aiming to design safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects. nih.gov

In Silico Modeling and Molecular Dynamics Simulations in Drug Discovery

In modern drug discovery, in silico methods such as molecular docking and molecular dynamics simulations are invaluable tools for predicting and understanding the interaction between a ligand and its biological target. These computational techniques have been applied to study tetralin derivatives.

Molecular docking studies have been performed to investigate the binding modes of novel tetralin-sulfonamide derivatives with the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in anti-diabetic therapy. nih.govresearchgate.net These studies help to rationalize the observed biological activity by visualizing the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the enzyme. nih.govresearchgate.net For instance, the docking of new tetralin-sulfonamides into the active site of DPP-4 helped to explain their potent inhibitory activity. nih.gov

Similarly, molecular docking has been used to study tetrahydronaphthyl thiazolyl pyrazole (B372694) derivatives as potential thymidylate synthase inhibitors for cancer therapy. ekb.eg These computational approaches allow for the rational design of new derivatives with potentially improved affinity and selectivity for their target. mdpi.comnih.gov

Antimicrobial Research on Essential Oil Components

Essential oils are complex mixtures of volatile compounds derived from plants and are well-known for their antimicrobial properties. nih.govnih.govmdpi.com These oils are rich in various chemical constituents, including terpenes and their derivatives, which are major contributors to their biological activity. nih.govnih.gov

While direct research on the antimicrobial activity of this compound as a component of essential oils is limited, the broader class of terpenes and related phenolic compounds like thymol (B1683141) and carvacrol (B1668589) have been extensively studied. nih.govmdpi.com These compounds, which share structural similarities with the tetralin core, exhibit significant antibacterial and antifungal activity against a wide range of pathogens. nih.govmdpi.com The mechanism of action of these components often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com

For example, essential oils from cinnamon, clove, oregano, and thyme have demonstrated strong inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Trueperella pyogenes. jidc.org The major active components in these oils are cinnamaldehyde, eugenol, carvacrol, and thymol, respectively. jidc.org Given the structural relationship, it is plausible that tetralin derivatives could also possess antimicrobial properties, an area that warrants further investigation.

Role as a Solvent in Biological Agent Delivery Systems

The physical properties of tetralin and its derivatives, such as being a colorless liquid and a hydrogen-donor solvent, suggest their potential use in various applications, including as solvents in delivery systems. atamanchemicals.com

Research into drug delivery has explored the use of tetralin derivatives in formulating systems for targeted delivery. One study reported the synthesis of organic nanoparticles from aryl tetralin compounds. ijacskros.com These nanoparticles were investigated for their potential in targeted drug delivery systems, aiming to enhance the efficacy of the active compounds as antitumor and antifungal agents. nih.govijacskros.com The use of such nanoparticle systems can help to overcome challenges like low water solubility and improve the delivery of therapeutic agents to their target sites. nih.gov

While this compound is not commonly cited as a primary solvent in major drug delivery platforms, its properties as a hydrocarbon solvent indicate its potential utility in specific formulations where miscibility with non-polar components is required. Further research and development are necessary to fully explore its role in advanced drug delivery systems.

Environmental Fate and Transport of 1,1,6 Trimethyltetralin

Environmental Monitoring and Detection

The detection of 1,1,6-trimethyltetralin in environmental and biological matrices is a key aspect of understanding its distribution and potential exposure pathways. Advanced analytical techniques are often required to identify and quantify this compound in complex samples.

A significant finding in the environmental monitoring of this compound has been its identification in human breast milk. A proof-of-concept study utilizing a non-targeted analytical method based on comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) tentatively identified 172 anthropogenic compounds in breast milk from San Diego, California. core.ac.uk Among these, this compound was detected, highlighting its potential for human exposure and bioaccumulation. core.ac.uk

In this study, this compound was detected in all three breast milk samples analyzed and was also found in the lipid fractions of the milk. core.ac.uk The presence of this compound in breast milk suggests that it can be transferred from mother to infant during lactation, a critical period of development. copernicus.orgnih.gov The detection of contaminants like this compound in breast milk serves as an important indicator of general human exposure to a variety of environmental chemicals. core.ac.uk

Table 1: Detection of this compound in Human Breast Milk Samples

Compound CAS Number Detection in Breast Milk Samples (n=3) Detection in Lipid Fraction (n=6) Detection in Water Fraction (n=3)
This compound 475-03-6 3 3 0

Data sourced from a non-targeted analysis of human breast milk. core.ac.uk

Degradation and Transformation Processes

The persistence of this compound in the environment is largely determined by its susceptibility to degradation and transformation processes, which include biodegradation, photolysis, and hydrolysis.

Direct biodegradation studies on this compound are limited in publicly available literature. However, research on structurally similar compounds, such as tetralin and other alkylated naphthalenes, provides valuable insights into its potential biodegradability.

Studies on the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), have shown that it can be degraded by various microorganisms. umcs.plecetoc.org For instance, Sphingomonas macrogoltabidus strain TFA has been shown to efficiently utilize tetralin as a sole source of carbon and energy. tyut.edu.cn The degradation pathway in Corynebacterium sp. strain C125 involves an initial oxidation of the aromatic ring. tyut.edu.cn

Under anaerobic conditions, the biodegradation of tetralin has been observed in a sulfate-reducing enrichment culture. uwimona.edu.jm The process involves the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid as a major metabolite. uwimona.edu.jm Research has also indicated that isomers of dimethylnaphthalene with 1,6-substituents may be more susceptible to biodegradation, which could imply a similar susceptibility for this compound. core.ac.uk

Table 2: Biodegradation Studies of Related Compounds

Compound Microorganism/Condition Key Findings
Tetralin Sphingopyxis granuli strain TFA, Rhodococcus sp. strain TFB Capable of using tetralin as a sole carbon and energy source. ecetoc.org
Tetralin Corynebacterium sp. strain C125 Degradation initiated by oxidation of the aromatic nucleus. tyut.edu.cn
Tetralin, Naphthalene (B1677914), 2-Methylnaphthalene Sulfate-reducing enrichment culture (anaerobic) Degradation proceeds via carboxylation followed by reduction of the aromatic ring. uwimona.edu.jm

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. ecetoc.org Generally, tetralin and its alkylated derivatives are chemically stable and not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9) because they lack functional groups that are susceptible to hydrolysis, such as ester or amide linkages. nih.gov The rate of hydrolysis is often expressed as a first-order rate constant, but for a compound like this compound, this rate is expected to be negligible. researchgate.net

Sorption and Mobility in Environmental Compartments

The movement of this compound through the environment is influenced by its tendency to adsorb to soil and sediment particles. This behavior, in turn, affects its concentration in the water phase and its potential for leaching into groundwater.

The sorption of organic compounds to soil is often correlated with the soil's organic carbon content. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. chemsafetypro.comrsc.orgnih.gov A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc value suggests higher mobility.

Specific experimental data for the Koc of this compound are not widely published. However, as a nonpolar, hydrophobic compound, it is expected to have a relatively high affinity for soil organic matter, leading to a significant Koc value and limited mobility in soils with higher organic content. The sorption behavior can often be described by the Freundlich isotherm, which relates the concentration of the compound in the soil to its concentration in the aqueous phase at equilibrium. tyut.edu.cn

The mobility of similar compounds, such as alkylated naphthalenes, has been studied in the context of petrochemical fuel contamination in soils. These compounds are known to be components of fuels and can be detected in soil headspace, indicating some degree of partitioning from the soil matrix into the gas phase. rsc.orgnih.gov

Table 3: Key Parameters in Soil Sorption and Mobility

Parameter Symbol Description Relevance for this compound
Soil-Water Partition Coefficient Kd Ratio of the concentration of a chemical adsorbed to soil to the concentration in the aqueous solution at equilibrium. Expected to be significant, particularly in soils with high organic matter.
Organic Carbon-Water Partition Coefficient Koc Kd normalized to the fraction of organic carbon in the soil (Koc = Kd / foc). chemsafetypro.com Expected to be high due to its hydrophobic nature, indicating low mobility.

Leaching Potential in Groundwater Systems

The potential for a chemical to leach from soil into groundwater is a critical aspect of its environmental fate. This mobility is governed by the compound's physicochemical properties and its interactions with soil and water. For this compound, its structural characteristics suggest a tendency for limited mobility in most soil systems.

Leaching is the process by which soluble substances are washed out from soil by percolating water. The vulnerability of groundwater to contamination by a substance like this compound depends on factors such as its water solubility, its tendency to adsorb to soil particles, and its persistence in the subsurface environment. Geochemical processes within an aquifer, such as solute migration and redox geochemistry, are crucial in controlling the transport and fate of chemical compounds. nih.gov

Key physicochemical properties of this compound are detailed in the table below. Its low water solubility and high octanol-water partition coefficient (Log Kow), as determined by software like the Estimation Programs Interface (EPI) Suite, indicate that the compound is lipophilic (fat-loving) rather than hydrophilic (water-loving). nih.gov This suggests a strong tendency to adsorb to organic matter and clay particles in soil, which would significantly retard its downward movement towards the water table. Therefore, under typical environmental conditions, the leaching potential for this compound into groundwater systems is considered to be low.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number475-03-6 biosynth.com
Molecular FormulaC₁₃H₁₈ biosynth.com
Molecular Weight174.28 g/mol biosynth.com
Boiling Point242.3 °C biosynth.com
Density0.936 g/cm³ biosynth.com
Flash Point97.8 °C biosynth.com
Log Kₒw (Octanol-Water Partition Coefficient)Determined using EPI Suite; value indicates lipophilicity nih.gov

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) for chemical substances is a systematic process used to evaluate the potential for adverse effects on the environment. era.org.mt The standard methodology, employed by regulatory agencies worldwide, involves a comparison of the predicted or measured exposure of a substance with the concentration at which it is not expected to cause harm. europa.eunih.gov

The core of this risk characterization is the calculation of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance that will be found in various environmental compartments (water, soil, air, sediment). It is calculated using data on the substance's usage, emission patterns, and environmental fate (e.g., degradation, partitioning). nih.govslu.se

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data from studies on various aquatic and terrestrial organisms, such as algae, invertebrates (e.g., Daphnia), and fish. nih.gov

An RQ value of less than 1 generally indicates that the chemical is unlikely to pose a significant environmental risk, while a value greater than 1 suggests a potential for adverse effects, which may trigger a need for more in-depth analysis or risk mitigation measures. nih.gov

Computational Modeling for Environmental Concentrations

In the absence of extensive real-world monitoring data, computational modeling is an indispensable tool for estimating the PEC of chemicals like this compound. nih.gov These models, often referred to as fate models or multimedia environmental models, use a substance's physicochemical properties and information on its release to simulate its distribution and concentration in the environment. slu.se

These computational tools can be categorized based on their scope and complexity:

Multimedia Fate Models: These models, such as SimpleBox (often used within the EUSES tool), USEtox, and others, calculate the distribution of a chemical among environmental compartments like air, water, soil, and sediment. slu.se They are crucial for understanding where a chemical is likely to accumulate.

Exposure Models: Tools like the SHEDS-HT and RAIDAR-ICE models are designed to screen chemicals based on a limited number of parameters to estimate exposure through various routes. slu.se

Software Suites: The Estimation Programs Interface (EPI) Suite is a widely used collection of models that predicts physicochemical properties and environmental fate parameters, such as water solubility, Log Kow, and degradation rates, which are essential inputs for other fate and exposure models. nih.gov

The use of these models allows for a systematic and rapid screening of chemicals, facilitating the early identification of potential risks and prioritizing substances for further investigation. slu.se

Table 2: Examples of Computational Models in Environmental Risk Assessment

Model/ToolPrimary FunctionReference
EPI SuiteEstimates physicochemical properties and environmental fate parameters. nih.govslu.se
SimpleBoxA multimedia fate model that predicts environmental distribution in air, water, and soil. slu.se
USEtoxCalculates characterization factors for human and ecotoxicological impacts. slu.se
Material Flow Analysis (MFA)Tracks the flows and stocks of materials through environmental and technological systems. nih.gov

Regulatory Frameworks and Environmental Impact Assessment

The use and production of chemical substances are governed by comprehensive regulatory frameworks designed to protect human health and the environment. This compound has been identified on regulatory lists, which include chemicals subject to monitoring and assessment, such as high production volume chemicals and priority pollutants. nih.gov

In many jurisdictions, such as the European Union, an Environmental Risk Assessment (ERA) is a mandatory requirement for the approval of new products containing chemical substances, including medicinal products. europa.eu The European Medicines Agency (EMA), for example, has established a detailed, phased approach for the ERA of human medicinal products. europa.eueuropa.eu

This regulatory process typically involves two main phases:

Phase I: This initial step assesses the potential for environmental exposure. The assessment is based on the intended use of the product and the resulting predicted environmental concentration in surface water (PECSW). If the PECSW is below a certain action limit (e.g., 0.01 µg/L) and the substance is not otherwise of high concern, the ERA may conclude at this stage. europa.eu

Phase II: If the action limit is exceeded or if the substance has properties of concern (such as being a persistent, bioaccumulative, and toxic substance), a more extensive Phase II assessment is required. This phase involves detailed studies on the substance's environmental fate, transport, and ecotoxicity to derive a PNEC and conduct a full risk characterization for relevant environmental compartments, including surface water, sediment, soil, and groundwater. europa.eu

This structured and tiered approach ensures that the level of regulatory scrutiny is proportional to the potential environmental risk posed by the substance.

Advanced Analytical Methodologies for 1,1,6 Trimethyltetralin Research

Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic methods are fundamental in distinguishing 1,1,6-trimethyltetralin from a multitude of other compounds present in a sample matrix. The choice of technique is often dictated by the complexity of the sample and the analytical objectives, such as target analysis or comprehensive screening.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. nih.gov This advanced technique employs two different capillary columns connected in series. The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto the second, shorter column for further separation based on a different chemical property (e.g., polarity).

The primary advantage of GC×GC is its ability to separate compounds that co-elute in a single-column system. nih.gov This is particularly valuable when analyzing this compound in complex biological matrices like human breast milk or in environmental samples containing hundreds or thousands of chemical constituents. nih.gov The enhanced separation results in a structured two-dimensional chromatogram where compounds are spread across a 2D plane, greatly reducing the likelihood of peak overlap and improving the accuracy of both identification and quantification. nih.gov In one study, GC×GC was instrumental in a non-targeted analysis of human breast milk, where it successfully separated a wide range of aromatic and halogenated compounds, including this compound. nih.gov

To handle the extremely fast separations occurring on the second-dimension column (often just a few seconds), GC×GC is typically paired with a fast-acquiring detector, most commonly a time-of-flight mass spectrometer (TOF-MS). nih.gov TOF-MS instruments are capable of acquiring hundreds of full mass spectra per second, ensuring that the sharp, narrow peaks produced by the second-dimension column are accurately characterized. nih.gov The combination of GC×GC with TOF-MS (GC×GC/TOF-MS) is a powerful tool for non-targeted analysis, allowing for the tentative identification of a vast number of compounds in a single run through mass spectral database searches. nih.gov The identity of compounds like this compound can then be verified by matching both the experimental mass spectrum and the retention times in both dimensions to those of an authentic reference standard. nih.gov

Table 2: Identification Confirmation Categories in GC×GC Analysis

CategoryDescriptionSource
Authentic MS RT The experimental mass spectrum and retention times (in both GC dimensions) were matched to a reference standard analyzed under the same conditions. nih.gov
Reference Database MS The experimental mass spectrum matched a spectrum in a reference database, but no authentic standard was run. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Fossil Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) stands as a powerful analytical tool for the characterization of non-volatile macromolecules, making it particularly suitable for the analysis of geological and fossil samples where this compound can be found. This compound is recognized as a biomarker, often originating from the diagenesis of terpenoids from higher plants, and is found in fossil resins, ambers, and crude oils. acs.orgnih.govcas.cz

The Py-GC/MS process involves the thermal decomposition of a complex, solid sample (like a fossil resin) in an inert atmosphere. This pyrolysis breaks the macromolecular structure into smaller, volatile fragments. This mixture of fragments, known as the pyrolyzate, is then introduced into a gas chromatograph (GC) for separation. The separated components subsequently enter a mass spectrometer (MS) for identification based on their unique mass-to-charge ratios and fragmentation patterns. acs.orgnih.gov

In the context of fossil analysis, Py-GC/MS provides a detailed chemical fingerprint of the sample. The identification of this compound within the resulting chromatogram helps in paleoreconstruction, offering insights into the original organic matter and the geological history of the deposit. cas.czresearchgate.net The mass spectrum of the eluted compound is compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, to confirm its identity. nih.govnist.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural analysis of this compound. Techniques such as NMR, FTIR, and MS provide complementary information about the molecule's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. slideshare.netyoutube.com

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons:

Aromatic Protons: Protons on the benzene (B151609) ring would appear in the characteristic aromatic region (typically δ 6.5-8.0 ppm).

Aliphatic Protons: Protons of the methylene (B1212753) (CH₂) groups on the saturated ring would appear further upfield.

Methyl Protons: The protons of the three methyl (CH₃) groups would produce distinct signals, with the two geminal methyl groups at the C1 position being equivalent and the C6 methyl group showing a separate signal.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum would show distinct peaks for the quaternary carbons (C1 and the aromatic carbons bonded to the other ring), the methine (CH) and methylene (CH₂) carbons of the tetralin rings, and the methyl (CH₃) carbons. The specific chemical shifts are highly indicative of the local electronic environment, confirming the substitution pattern of the tetralin core.

Table 1: Predicted NMR Data for this compound

This table is illustrative and based on general principles and data for related structures. Actual experimental values may vary slightly.

Click to view data
NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~7.0-7.2MultipletAromatic protons
¹H~2.7TripletCH₂ adjacent to aromatic ring
¹H~2.3SingletAromatic CH₃
¹H~1.6-1.8MultipletOther CH₂ groups
¹H~1.3SingletGeminal CH₃ groups at C1
¹³C~140-145SingletAromatic quaternary carbons
¹³C~125-135DoubletAromatic CH carbons
¹³C~30-40TripletCH₂ carbons
¹³C~30-35SingletQuaternary C1 carbon
¹³C~25-30QuartetGeminal CH₃ carbons
¹³C~20-25QuartetAromatic CH₃ carbon

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. pressbooks.pubvscht.cz The gas-phase IR spectrum of this compound is available through databases like the NIST Chemistry WebBook. nist.gov

Key absorption bands in the FTIR spectrum of this compound confirm its structure:

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the methyl and methylene groups. vscht.cz

C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the C-H bonds on the aromatic ring. vscht.cz

C=C Stretching (Aromatic): One or two bands of variable intensity appear in the 1500-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring. pressbooks.pub

C-H Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹) correspond to various C-H bending vibrations of the alkyl substituents. vscht.cz

Table 2: Characteristic FTIR Absorption Bands for this compound

Click to view data
Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H StretchAromatic
2960-2850C-H StretchAlkane (CH₃, CH₂)
1600-1585C=C StretchAromatic Ring
1500-1400C=C StretchAromatic Ring
~1470C-H BendCH₂ Scissoring
~1380C-H BendCH₃ Bending

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the confident identification of this compound in complex mixtures. nih.govcore.ac.uk

The electron ionization (EI) mass spectrum of this compound shows a distinct pattern of fragmentation. The molecular ion peak (M⁺) appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 174. nih.govnist.gov The exact mass can be determined with high-resolution mass spectrometry, confirming the molecular formula C₁₃H₁₈.

A prominent feature in the mass spectrum is the loss of a methyl group (CH₃, mass of 15) from the molecular ion, resulting in a strong peak at m/z 159 (M-15). nih.gov This fragmentation is characteristic of molecules containing gem-dimethyl groups or other alkyl substituents and is often the base peak in the spectrum. libretexts.orgmsu.edu

Table 3: Key Mass Spectrometry Data for this compound

Click to view data
ParameterValueSource
Molecular FormulaC₁₃H₁₈ nih.gov
Molecular Weight174.28 g/mol nih.govpharmaffiliates.com
Exact Mass174.140851 g/mol vulcanchem.com
Molecular Ion (M⁺)m/z 174 nih.govnist.gov
Major Fragment Ionm/z 159 nih.govnist.gov
FragmentationLoss of a methyl group (-CH₃) nih.gov

Chemometric Approaches in Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the study of this compound, chemometric approaches are particularly valuable for hazard assessment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hazard Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. dntb.gov.uaresearchgate.net These in silico models are vital tools for hazard assessment, allowing for the prioritization of chemicals for further testing and reducing the need for extensive animal studies. youtube.comuninsubria.it

For a compound like this compound, QSAR models can be developed to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, reproductive toxicity, and ecotoxicity. The process involves:

Data Collection: Assembling a training set of structurally similar compounds (e.g., other alkylated tetralins) with known experimental data for a specific toxicological endpoint.

Descriptor Calculation: Calculating a large number of numerical parameters (molecular descriptors) that represent the constitutional, topological, and quantum-chemical features of the molecules.

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the calculated descriptors with the observed activity. way2drug.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and reliability for regulatory purposes. uninsubria.it

By inputting the structure of this compound into a validated QSAR model, it is possible to estimate its potential hazard, providing a scientific basis for risk assessment and management. researchgate.net

Dissimilarity-Based Clustering in Chemical Libraries

The construction of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. Dissimilarity-based clustering is a key computational technique used to ensure that a selected subset of compounds from a large database represents the maximum possible structural diversity. informationr.net This approach aims to select molecules that are most dissimilar from one another, thereby covering a wider range of chemical space and increasing the probability of identifying novel bioactive compounds. informationr.net

The process begins by calculating molecular descriptors for each compound in a database. These descriptors can include physicochemical properties, topological indices, and molecular fingerprints. nih.gov Topological indices, for example, are numerical values derived from the molecular graph that describe the size, shape, and degree of branching in a molecule. researchgate.net

Once descriptors are calculated, a dissimilarity matrix is constructed, quantifying the "distance" between every pair of compounds in the descriptor space. informationr.net Various algorithms can then be employed to select a subset of compounds that maximizes the minimum dissimilarity between any two selected compounds. informationr.net One common approach is the MaxMin algorithm, which iteratively selects the compound that is most dissimilar to the set of already selected compounds. informationr.net

For a compound like this compound, its structural features—a tetralin core with three methyl group substitutions—would be encoded by these descriptors. chemicalbook.com In a large chemical library, dissimilarity-based clustering would ensure that compounds with unique structural motifs, such as the specific substitution pattern of this compound, are included in screening collections, preventing redundancy and enhancing the diversity of the library. nih.gov

Table 1: Conceptual Example of Dissimilarity-Based Compound Selection (This table is a conceptual illustration of the output of a dissimilarity-based selection process.)

Selection Step Selected Compound Rationale for Selection
1Compound A (e.g., a simple benzene derivative)Initial seed compound
2Compound B (e.g., a polycyclic aromatic hydrocarbon)Maximally dissimilar to Compound A
3This compound Maximally dissimilar to the set containing Compounds A and B
4Compound C (e.g., a heterocyclic compound)Maximally dissimilar to the set containing A, B, and this compound

Method Validation and Quality Assurance in Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a critical component of quality assurance, ensuring the reliability, consistency, and accuracy of analytical data. americanpharmaceuticalreview.comresearchgate.net For the analysis of this compound, which has been identified in various matrices including human breast milk and tobacco, robust and validated analytical methods are essential. asianpubs.orgescholarship.org

The validation of an analytical method typically involves evaluating several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net These parameters ensure that the method is reliable and that the results are accurate. eirgenix.com

Key Method Validation Parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For this compound, this would involve demonstrating that the analytical signal is not affected by other isomers or related compounds in the sample. dtic.mil

Accuracy: The closeness of the test results obtained by the method to the true value. eirgenix.com This is often determined by analyzing a sample with a known concentration of this compound (a certified reference material) or by spike-recovery experiments, where a known amount of the compound is added to a blank matrix. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. americanpharmaceuticalreview.com This is typically assessed at three levels: repeatability (same analyst, same instrument, short interval), intermediate precision (different analysts, different days, different instruments within the same laboratory), and reproducibility (between different laboratories). researchgate.net

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. eirgenix.com This is determined by analyzing a series of standards of this compound at different concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. eirgenix.com These are crucial for trace analysis, such as detecting contaminants in environmental or biological samples. escholarship.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. eirgenix.com

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. asianpubs.orgnih.gov The validation of a GC-MS method for this compound would involve the systematic evaluation of all the parameters listed above.

Table 2: Example of GC-MS Parameters for the Analysis of this compound (Based on data from the analysis of volatile compounds in tobacco) asianpubs.org

Parameter Condition
Instrument Gas Chromatograph coupled with Mass Spectrometer (GC-MS)
Column HP-5MS (15 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Temperature Program Initial 60°C, then ramped to 200°C at 15°C/min, hold for 1 min
Injector Temperature 280°C
Injection Mode Split (10:1 ratio)
Mass Spectrometer Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350

Quality assurance in the analysis of this compound also involves the routine use of quality control samples, participation in proficiency testing schemes, and adherence to standard operating procedures to ensure the ongoing validity of the analytical data. researchgate.net

Applications and Research Perspectives in Specific Industries

Flavor and Fragrance Chemistry Research

In the realm of flavor and fragrance, the significance of 1,1,6-trimethyltetralin lies primarily in its relationship to 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN). This compound serves as an intermediate in the chemical synthesis of TDN, a potent aroma compound. chemicalbook.com Consequently, the extensive research conducted on TDN's sensory properties and its role in beverage aromas is directly relevant to the study of its precursors.

Research has extensively characterized the sensory profile of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), the derivative of this compound. TDN is a C13-norisoprenoid recognized as the key compound responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines. nih.gov Its perception is highly concentration-dependent. At low levels, it can be considered a desirable contributor to the complexity of an aged wine's bouquet, but at high concentrations, it can become overpowering and is often considered a defect. wikipedia.org

The perception of TDN has been quantified through the determination of various sensory thresholds in wine. These thresholds help in understanding at what concentration the compound becomes detectable, recognizable, and potentially undesirable. A human odorant receptor, OR8H1, has been identified as being selectively activated by TDN, which explains the human sensitivity to its distinct aroma. nih.gov

Below is a data table summarizing the sensory thresholds for TDN in Riesling wine, as determined by scientific studies.

Sensory ThresholdConcentration (µg/L)Description
Detection Threshold~4 µg/LThe lowest concentration at which the presence of the compound can be sensed, without being identified.
Recognition Threshold10–12 µg/LThe lowest concentration at which the specific "kerosene/petrol" aroma can be identified.
Rejection Threshold71–82 µg/LThe concentration at which the aroma is considered overpowering or unpleasant by a majority of tasters.

This data is compiled from a study determining TDN sensory thresholds in young Riesling wine.

The compound 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a significant contributor to the aroma profile of aged white wines, most notably Riesling. wikipedia.org TDN is not present in fresh grapes but is formed over time during fermentation and aging. Its formation occurs through the acid-catalyzed hydrolysis of carotenoid-derived precursors that originate in the grapes. nih.gov

The concentration of TDN in wine increases with age. For instance, Riesling wines aged for ten years can have TDN levels that are well above the sensory recognition threshold. wikipedia.org Several viticultural and winemaking factors can influence the concentration of TDN precursors in grapes and, consequently, the level of TDN in the final wine. These factors include the grape's exposure to sunlight, the climate of the growing region, and specific enological practices. nih.gov

The table below details the typical concentration ranges of TDN found in various wines.

Wine TypeTypical TDN Concentration (µg/L)Notes
Young RieslingOften below detection thresholdTDN develops during aging.
Aged European Riesling1 - 50 µg/LConcentrations vary with age and origin.
Aged Australian RieslingCan exceed 250 µg/LHigher levels are often associated with warmer climates and higher sun exposure.

These values represent typical ranges and can vary significantly based on viticultural practices, winemaking techniques, and aging conditions.

Pharmaceutical and Medicinal Chemistry Research

Based on available scientific literature, there is limited to no specific information regarding the application of this compound in pharmaceutical and medicinal chemistry.

No research studies or documents were identified that describe the use or evaluation of this compound as a synthetic solvent in pharmaceutical manufacturing or research. While the parent compound, tetralin, is known for its use as a hydrogen-donor solvent, specific data for its trimethyl-substituted derivative in this context is not available. wikipedia.org

There is no publicly available information to suggest that this compound is currently used as a recognized intermediate in the synthesis of any specific Active Pharmaceutical Ingredients (APIs). While tetralin derivatives, in general, are found in the structure of some medicinally useful compounds, a direct synthetic link to this compound for existing APIs has not been established in the literature. beilstein-journals.org

Petroleum and Geochemistry Research

Current research in petroleum and geochemistry does not specifically identify this compound as a significant biomarker or compound of interest. Geochemical studies often focus on a range of molecular fossils, such as hopanes and steranes, or other alkylated aromatic compounds to determine the thermal maturity, depositional environment, and origin of crude oils and source rocks. leco.co.jpkemdikbud.go.id However, specific mention or analysis of this compound in this context is not found in the available literature.

Biomarker Significance in Hydrocarbon Exploration

Extensive research into the composition of crude oil and sedimentary organic matter utilizes a variety of organic compounds, known as biomarkers, to understand the origin, thermal maturity, and depositional environment of hydrocarbons. These molecular fossils provide crucial information for petroleum exploration. Common biomarkers include derivatives of naphthalene (B1677914) and phenanthrene, as well as complex molecules like steranes and hopanes.

While numerous alkylated naphthalenes and other aromatic hydrocarbons have established roles as indicators, specific research directly identifying This compound as a significant biomarker in hydrocarbon exploration is not prominently documented in publicly available scientific literature. Geochemical studies often focus on a wide range of related compounds, such as dimethylnaphthalenes (DMNs) and trimethylnaphthalenes (TMNs), to assess the maturity and source of organic material. For instance, the relative abundance of different DMN and TMN isomers can indicate whether the source material was from terrestrial plants or marine organisms and the thermal conditions it experienced.

However, a direct and established correlation or specific application of this compound as a standalone, key biomarker for hydrocarbon exploration is not detailed in the available research. Further investigation into the specific diagenetic pathways and occurrence of this compound in various source rocks and petroleum reservoirs would be necessary to establish its potential significance in this field.

Classification of Hydrocarbon Mixtures

The classification of hydrocarbon mixtures, such as crude oil, is essential for determining their quality, refining processes, and economic value. Classification schemes are typically based on bulk properties like API gravity and sulfur content, or on the relative abundance of broad chemical classes, including paraffins, naphthenes, and aromatics.

Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), provide detailed molecular compositions of crude oils, allowing for more sophisticated classifications. These methods can identify and quantify a vast number of individual compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of tetralin derivatives is a well-established area of organic chemistry, often relying on classical methods such as Friedel-Crafts reactions. mt.comadichemistry.com However, future research should focus on developing more efficient, sustainable, and stereoselective synthetic routes for 1,1,6-Trimethyltetralin.

Key areas for exploration include:

Advanced Catalysis: Moving beyond traditional Lewis acids like aluminum chloride, which pose environmental and handling challenges, research could explore greener alternatives. beyondbenign.org This includes solid acid catalysts, zeolites, or even photocatalytic methods that offer easier separation and recyclability.

Cascade Reactions: Designing multi-step, one-pot syntheses, such as Prins/Friedel-Crafts cyclization strategies, could significantly improve efficiency by reducing the number of intermediate purification steps. beilstein-journals.org

Asymmetric Synthesis: Developing enantioselective synthetic methods is crucial for producing specific stereoisomers of this compound and its derivatives. This would be vital for investigating stereospecific biological activities, a common feature in pharmacologically active molecules.

Synthetic StrategyPotential AdvantageRelevant Precedent
Greener CatalysisReduced waste, improved safety, catalyst recyclabilityUse of activated alumina (B75360) or graphite (B72142) in Friedel-Crafts reactions. beyondbenign.org
Cascade CyclizationIncreased atom economy, reduced reaction time and wastePrins/Friedel–Crafts cyclization for synthesis of 4-aryltetralin-2-ols. beilstein-journals.org
Stereoselective RoutesAccess to specific enantiomers for biological testingDiastereoselective intramolecular Friedel-Crafts alkylation of tetralins. nih.govresearchgate.net

Elucidation of Broader Biological Activities

While this compound is recognized as a metabolite in plants like Camellia sinensis (tea) and Nicotiana tabacum (tobacco), its physiological or toxicological effects remain largely uncharacterized. nih.govebi.ac.uk The structural similarity to other tetralins that exhibit significant biological effects necessitates a thorough investigation. For example, certain acetylated tetralins used as fragrance ingredients have been shown to possess neurotoxic properties, highlighting the need for toxicological assessment. health.state.mn.useuropa.eu

Future research should systematically evaluate:

Toxicological Profile: Comprehensive studies on its acute and chronic toxicity, including cytotoxicity, genotoxicity, and potential for neurotoxicity, are essential.

Pharmacological Screening: The compound and its derivatives should be screened against a wide range of biological targets to identify any potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects, which have been noted in other tetralin-based structures. dntb.gov.ua

Metabolic Fate: Investigating how the compound is metabolized in mammalian systems is crucial for understanding its potential for bioaccumulation and any biological effects of its metabolic byproducts.

Advanced Environmental Fate Modeling

As a volatile organic compound (VOC) found in wine and other natural products, this compound can be released into the environment. frontiersin.org However, its behavior, persistence, and transport in various environmental compartments (air, water, soil) are unknown. Advanced environmental fate models provide a framework for predicting how chemicals are likely to behave based on their physicochemical properties.

Future studies should aim to:

Determine Key Physicochemical Properties: Accurately measure properties such as vapor pressure, water solubility, and partition coefficients (e.g., K_ow, K_oc), which are critical inputs for fate models.

Apply Multimedia Fate Models: Utilize established models to predict the compound's distribution and persistence in the environment. This would help in assessing its potential for long-range transport and accumulation in different environmental sinks.

Investigate Degradation Pathways: Study its atmospheric degradation (e.g., reaction with hydroxyl radicals) and biodegradation in soil and water to determine its environmental half-life.

Integration of Multi-Omics Approaches in Metabolite Research

The formation of this compound is linked to the degradation of carotenoids in grapes. researchgate.net However, the precise metabolic pathways, regulatory enzymes, and genetic factors controlling its concentration are not fully understood. The integration of multiple "omics" platforms offers a powerful approach to unraveling these complex biological systems.

A multi-omics strategy would involve:

Metabolomics: To quantify the abundance of this compound and its precursors in different grape varieties and under various viticultural conditions.

Transcriptomics: To identify genes (e.g., those encoding for carotenoid cleavage dioxygenases or other enzymes) whose expression levels correlate with the compound's concentration.

Genomics: To conduct genome-wide association studies (GWAS) to find genetic markers associated with high or low production of these norisoprenoids.

Proteomics: To identify and quantify the proteins and enzymes directly involved in the metabolic network.

This integrated approach could provide a holistic view of the compound's biosynthesis and regulation, offering new targets for modulating its levels in wine through specific viticultural practices or yeast strain selection. nih.gov

Exploration of New Industrial Applications

Currently, the primary industrial relevance of this compound is as an intermediate in the synthesis of TDN, a key aroma compound in Riesling wine, and its general use as a flavoring agent. chemicalbook.comnih.gov However, the tetralin scaffold is prevalent in various commercially important chemicals.

Future research could explore applications in:

Fragrance Industry: Given that many acetylated tetralins are valuable musk fragrances, derivatization of the this compound skeleton could lead to novel fragrance compounds with unique scent profiles. epo.org

Advanced Materials: Tetralin-based structures can be precursors for polymers or other advanced materials. Research into the polymerization or functionalization of this compound could yield materials with novel properties.

Pharmaceuticals: The tetralin core is a privileged scaffold in medicinal chemistry. dntb.gov.ua Synthesis of a library of derivatives for high-throughput screening could uncover new therapeutic leads.

Controlled Release: Techniques such as microencapsulation could be applied to incorporate this compound or its derivatives into products requiring controlled release of flavor or fragrance. mdpi.com

Standardization of Analytical Protocols for Complex Matrices

Accurate quantification of this compound is essential for research and quality control, particularly in complex matrices like wine, beverages, and biological tissues. gcms.czresearchgate.net While methods like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are used for the related compound TDN, these protocols require specific validation and standardization for this compound. nih.govsemanticscholar.org

Priorities for future work include:

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying 1,1,6-Trimethyltetralin in complex matrices?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification, leveraging retention indices and mass spectral fragmentation patterns. For example, GC-MS with electron ionization (EI) at 70 eV provides characteristic ions at m/z 174 (molecular ion) and key fragments like m/z 159 (loss of -CH₃) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural features, such as methyl groups at positions 1, 1, and 6 on the tetralin backbone .

Q. What are the natural sources and biological relevance of this compound?

  • Answer : this compound (α-ionene) occurs naturally in carrots (Daucus carota) and wild carrots, where it may act as a biomarker for plant metabolism . Its presence in essential oils (e.g., in sCentInDB databases) suggests roles in plant defense or aroma profiles, though its ecological function requires further study .

Q. How is this compound synthesized, and what are its key precursors?

  • Answer : A common synthetic route involves catalytic hydrogenation of β-ionone (CAS 79-77-6), a terpenoid precursor, under controlled pressure and temperature. Alternative pathways include acid-catalyzed cyclization of 7,8-dihydro-α-ionone (CAS 31499-72-6) . Reaction optimization focuses on minimizing side products like 1,5-dimethyltetralin through solvent selection (e.g., hexane vs. toluene) and catalyst choice (e.g., Pd/C vs. PtO₂) .

Advanced Research Questions

Q. What methodological considerations are critical for quantifying this compound in β-carotene degradation studies using GC-MS?

  • Answer : Key steps include:

  • Solid-phase extraction (SPE) : Use C18 sorbents to isolate this compound from cell culture media, with recovery rates >85% validated using isotopically labeled internal standards .
  • Calibration : Employ a Mandel fitting test (instead of R²) to evaluate linearity across 0.5–50 μg/mL, ensuring homoscedasticity .
  • Validation : Determine limits of detection (LOD: 0.1 μg/mL) and quantification (LOQ: 0.5 μg/mL) via signal-to-noise ratios and spiked matrix replicates .

Q. How can statistical models resolve discrepancies in this compound recovery rates across different SPE sorbents?

  • Answer : Use analysis of variance (ANOVA) to compare recovery efficiencies between sorbents (e.g., C18 vs. hydrophilic-lipophilic balance). For example, C18 showed 92% recovery in hexane, while mixed-mode sorbents underperformed due to hydrophobic interference . Logistic regression models can further assess matrix effects (e.g., lipid content in cell cultures) on SPE performance .

Q. What experimental design principles apply to studying this compound's genotoxicity in in vitro models?

  • Answer :

  • Dose-response : Use non-linear regression (e.g., Hill equation) to model genotoxic effects in primary rat hepatocytes, accounting for metabolic activation .
  • Controls : Include β-carotene degradation blanks to rule out artifact formation during sample preparation .
  • Replicates : Triplicate assays with randomized plate layouts to mitigate batch effects .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on this compound's stability in aqueous vs. organic matrices?

  • Answer : Stability studies show rapid degradation in aqueous media (t₁/₂ = 2–4 hours) due to hydrolysis, whereas hexane matrices extend stability to >48 hours. Contradictions arise from insufficient matrix documentation; standardized reporting of solvent composition and storage conditions (−20°C under N₂) is critical .

Q. What validation criteria ensure reproducibility in sensory threshold studies of structurally related compounds (e.g., TDN vs. This compound)?

  • Answer : While this compound lacks direct sensory data, methodologies from TDN studies (e.g., 3-AFC tests) can be adapted. Key criteria include:

  • Panel training : Use trained assessors for olfactory detection thresholds (ODT) to reduce variability .
  • Temperature control : Thresholds vary with wine temperature (e.g., 15°C vs. 23°C); standardize to ±1°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.